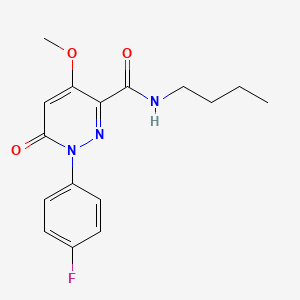

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the fluorophenyl group, methoxy substituent, and carboxamide linkage are recurrent themes in the literature. These elements are often incorporated into molecules for their potential biological activities or for their electronic properties, which can be crucial for the development of pharmaceuticals or materials with specific characteristics.

Synthesis Analysis

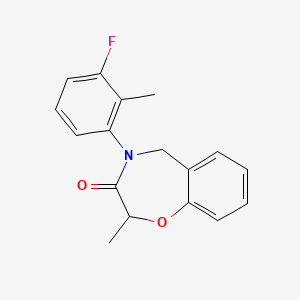

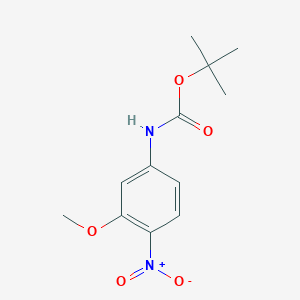

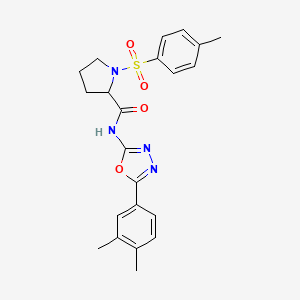

The synthesis of compounds with similar structures to this compound typically involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato precursor with an aminated indazole derivative . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the unique structure of the dihydropyridazine ring and the butyl side chain.

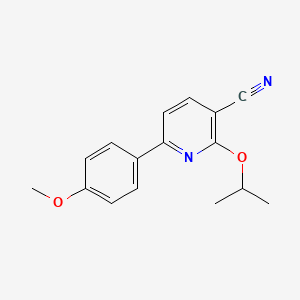

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated using various spectroscopic techniques and theoretical calculations. For example, the study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involved the use of FT-IR, FT-Raman, and computational methods to determine the optimized molecular structure and vibrational frequencies . These methods could be applied to this compound to gain insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of the carboxamide moiety is a point of interest in the study of similar compounds. For instance, the presence of the carbonyl group in the amide linker of dopamine receptor ligands was found to be critical for binding selectivity, as demonstrated by the dramatic reduction in binding affinities when this group was absent . This indicates that the carboxamide group in this compound may also play a significant role in its chemical reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as bond lengths, vibrational frequencies, and electronic delocalization. For example, the NBO analysis of a pyrazine carboxamide derivative revealed that electron density at nitrogen and carbon atoms can lead to bond elongation and affect vibrational properties . Similarly, the first hyperpolarizability analysis suggests nonlinearity in the molecule, which could be relevant for the optical properties of this compound. Additionally, crystal structure analysis can provide insights into the solid-state properties, such as the significance of hydrogen bonding and crystal packing, as seen in the structural investigation of benzamide derivatives .

Applications De Recherche Scientifique

Discovery and Kinase Inhibition

A pivotal aspect of scientific research involving N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives focuses on their role as kinase inhibitors. These compounds are identified for their potent and selective inhibition of the Met kinase superfamily. For instance, analogs similar in structural framework have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential as therapeutic agents in oncology. This significant activity led to the advancement of such compounds into phase I clinical trials due to their excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antimicrobial Activity

Research on derivatives of this compound also extends into antimicrobial activity. Studies have synthesized and evaluated semicarbazone derivatives for their antimicrobial properties, revealing that specific compounds exhibited significant antibacterial and antifungal activities. This suggests the utility of these compounds in addressing various microbial infections, thereby contributing to the development of new antimicrobial agents (Ahsan et al., 2016).

Material Science and Electrochemical Applications

In the realm of material science, derivatives with similar chemical structures have been explored for their electrochemical and electrochromic properties. For example, aromatic polyamides containing specific moieties derived from related compounds have shown promising applications in electrochromic devices due to their excellent thermal stability, solubility, and reversible multicolor electrochromic characteristics. These materials offer potential for advancements in electronic and optoelectronic devices, emphasizing the versatility of the this compound scaffold in functional material development (Liou & Chang, 2008).

Mécanisme D'action

Target of Action

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide primarily targets monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting these enzymes, the compound can modulate neurotransmitter levels in the brain, which is beneficial in treating various neurological disorders.

Mode of Action

The compound acts as a reversible inhibitor of MAO-A and MAO-B. It binds to the active site of these enzymes, preventing the oxidation of neurotransmitters. This inhibition increases the availability of neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood and cognitive functions .

Biochemical Pathways

By inhibiting MAO enzymes, the compound affects several biochemical pathways:

Propriétés

IUPAC Name |

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-3-4-9-18-16(22)15-13(23-2)10-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRTXNLDFHRXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)